Diethyl Ethyl-d5-phenylmalonate

概要

説明

Diethyl Ethyl-d5-phenylmalonate is a labeled analogue of Diethyl Ethylphenylmalonate, which is used in the synthesis of barbiturate compounds displaying pharmacological properties . This compound is particularly significant in scientific research due to its unique isotopic properties, making it a valuable tool for studying metabolic pathways and drug metabolism.

準備方法

The synthesis of Diethyl Ethyl-d5-phenylmalonate typically involves the following steps:

Neutralization and Substitution: Phenylacetic acid is neutralized with an alkali, followed by the addition of zinc cyanide to perform a substitution reaction.

Esterification: The resulting phthalic acid undergoes esterification with ethanol to form diethyl phenylmalonate.

Alkylation: The diester is then subjected to an alkylation reaction with bromoethane to obtain this compound.

This method is advantageous due to its simplicity, high yield, and suitability for large-scale industrial production .

化学反応の分析

Diethyl Ethyl-d5-phenylmalonate undergoes various chemical reactions, including:

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium ethoxide.

Esterification: Involves the reaction of carboxylic acids with alcohols in the presence of acid catalysts.

Alkylation: Typically performed using alkyl halides like bromoethane.

The major products formed from these reactions include various substituted malonates and barbiturate intermediates .

科学的研究の応用

Organic Synthesis

Diethyl ethyl-d5-phenylmalonate serves as a versatile building block in organic synthesis. Its structure allows for various modifications, making it useful in the preparation of complex molecules.

Synthesis of Chiral Compounds

One prominent application is in the synthesis of chiral compounds through asymmetric synthesis. The compound can be hydrolyzed to yield chiral monoesters, which are valuable in pharmaceuticals and agrochemicals. Research has demonstrated efficient selective monohydrolysis of symmetric diesters, including diethyl phenylmalonate, leading to the production of enantiomerically enriched products .

Electrophilic Aromatic Substitution

This compound can participate in electrophilic aromatic substitution reactions due to its phenyl group. This property is exploited in synthesizing various aromatic compounds, which are essential in developing dyes, pharmaceuticals, and agrochemicals .

Medicinal Chemistry

The compound has potential therapeutic applications, particularly in neurodegenerative diseases.

Parkinson's Disease Treatment

Research indicates that derivatives of this compound exhibit inhibitory activity against monoamine oxidase B (MAO-B), an enzyme linked to the metabolism of dopamine. Inhibitors of MAO-B are crucial in treating Parkinson's disease as they help increase dopamine levels in the brain and provide symptomatic relief .

Case Study:

A study demonstrated that compounds derived from this compound showed neuroprotective effects in animal models of Parkinson's disease, enhancing dopamine availability and improving motor functions .

Biochemical Applications

In biochemistry, this compound is utilized for studying enzyme kinetics and mechanisms.

Enzyme Substrate for Hydrolysis Studies

The compound serves as a substrate for enzymes like pig liver esterase, which catalyzes its hydrolysis to produce chiral products. This application is significant for understanding enzyme specificity and developing biocatalytic processes .

Data Tables

The following table summarizes key applications and findings related to this compound:

作用機序

The mechanism of action of Diethyl Ethyl-d5-phenylmalonate involves its role as a precursor in the synthesis of barbiturates. These barbiturates act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This results in sedative and hypnotic effects, making them useful in medical applications such as anesthesia and treatment of epilepsy .

類似化合物との比較

Diethyl Ethyl-d5-phenylmalonate is unique due to its isotopic labeling, which distinguishes it from other similar compounds such as:

Diethyl Phenylmalonate: Used in the synthesis of barbiturates but lacks isotopic labeling.

Diethyl Methylmalonate: Another malonate ester used in organic synthesis but with different substituents.

Dimethyl Malonate: A simpler ester used in various chemical reactions but without the phenyl group.

These comparisons highlight the specific applications and advantages of this compound in scientific research.

生物活性

Diethyl ethyl-d5-phenylmalonate is an isotopically labeled derivative of diethyl phenylmalonate, which is known for its applications in organic synthesis and potential biological activities. This compound has garnered attention due to its structural properties and the implications of its isotopic labeling in pharmacological studies.

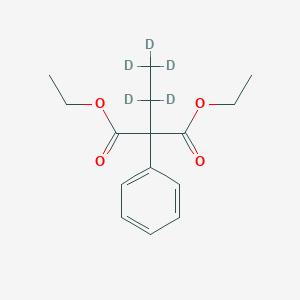

Chemical Structure and Properties

This compound is characterized by the presence of a phenyl group attached to a malonate backbone, with deuterium (d5) isotopes incorporated into the ethyl groups. The molecular formula can be represented as , with specific isotopic labeling enhancing its utility in tracing studies and metabolic investigations.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Neuroprotective Effects : Research indicates that derivatives of phenylmalonate exhibit neuroprotective properties, particularly through mechanisms involving monoamine oxidase (MAO) inhibition. This action is crucial in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's, where MAO-B inhibitors are sought for therapeutic development .

- Synthesis of Pharmaceuticals : Diethyl phenylmalonate is a key intermediate in the synthesis of various pharmaceuticals, including barbiturates like phenobarbital. The isotopic labeling with deuterium aids in understanding metabolic pathways and drug interactions within biological systems .

1. Neuroprotective Applications

A study highlighted the potential of compounds similar to this compound to inhibit MAO-B, thereby increasing dopamine availability in the brain. This mechanism is pivotal for developing treatments aimed at mitigating symptoms of neurodegenerative diseases .

2. Enantioselective Hydrolysis

In a study focusing on the enantioselective hydrolysis of prochiral diethyl malonates, including derivatives like this compound, researchers achieved high enantioselectivities (up to 96% ee) using pig liver esterase as a catalyst. This finding underscores the compound's relevance in asymmetric synthesis, which is essential for producing chiral drugs .

Data Summary

特性

IUPAC Name |

diethyl 2-(1,1,2,2,2-pentadeuterioethyl)-2-phenylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-4-15(13(16)18-5-2,14(17)19-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRVDBARWFJWEB-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。